molecular formula C8H14O2S B8307371 S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate

S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate

Cat. No. B8307371
M. Wt: 174.26 g/mol
InChI Key: CWWYVMQGIKQERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08372874B2

Procedure details

To a solution of 224 g (0.83 mol) of toluene-4-sulfonic acid tetrahydro-pyran-4-ylmethyl ester in methyl isobutylketone (1.6 L) are added 189 g (1.66 mol) of potassium thioacetate. The beige suspension is stirred at 70° C. for 4.5 h. The reaction mixture is cooled to room temperature and water (1.8 L) is added. The organic layer is washed with 10% aqueous K2CO3 solution (1.8 L) and water (1 L). The organic layer is filtered through Celite® (20 g), activated charcoal (20 g) and Na2SO4 (20 g) and the filtrate is concentrated under reduced pressure. The residual oil is azeotroped with methylcyclohexane (200 mL) and n-heptanes (250 mL) to afford 138 g of thioacetic acid S-(tetrahydro-pyran-4-ylmethyl)ester as a yellow-orange oil (CAUTION: Stench!). Yield: 96%; ES-MS: m/z 175 [M+H]; 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.23-1.40 (2H, m), 1.59-1.78 (3H, m), 2.33 (3H, d, J=4.16 Hz), 2.82 (2H, dd, J=6.24, 3.79 Hz), 3.27-3.39 (2H, m), 3.88-4.02 (2H, m)
Quantity
224 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
189 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Name
Quantity
1.8 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([CH2:7]OS(C2C=CC(C)=CC=2)(=O)=O)[CH2:3][CH2:2]1.[C:19]([O-:22])(=[S:21])[CH3:20].[K+].O>CC(CC(C)C)=O>[O:1]1[CH2:2][CH2:3][CH:4]([CH2:7][S:21][C:19](=[O:22])[CH3:20])[CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
224 g
Type
reactant
Smiles
O1CCC(CC1)COS(=O)(=O)C1=CC=C(C=C1)C
Name
potassium thioacetate
Quantity
189 g
Type
reactant
Smiles
C(C)(=S)[O-].[K+]
Name
Quantity
1.6 L
Type
solvent
Smiles
CC(=O)CC(C)C
Step Two
Name
Quantity
1.8 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The beige suspension is stirred at 70° C. for 4.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
WASH
Type
WASH
Details
The organic layer is washed with 10% aqueous K2CO3 solution (1.8 L) and water (1 L)
FILTRATION
Type
FILTRATION
Details
The organic layer is filtered through Celite® (20 g), activated charcoal (20 g) and Na2SO4 (20 g)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil is azeotroped with methylcyclohexane (200 mL) and n-heptanes (250 mL)

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
product
Smiles
O1CCC(CC1)CSC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 138 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.